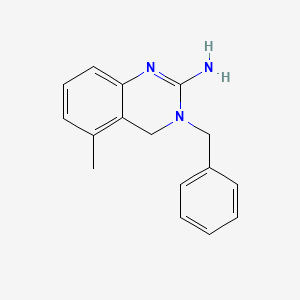
3-benzyl-5-methyl-4H-quinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-methyl-4H-quinazolin-2-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities and therapeutic potential. Quinazoline derivatives are nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-5-methyl-4H-quinazolin-2-amine typically involves the cyclization of 2-aminobenzamides with primary amines. The reaction conditions often require the use of cyclization reagents such as isocyanides, orthoformates, or aldehydes. The synthetic route may also involve the use of metal-mediated reactions, microwave-assisted reactions, or ultrasound-promoted reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 3-Benzyl-5-methyl-4H-quinazolin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives.
Reduction: Reduction of the quinazoline ring to produce simpler derivatives.
Substitution: Introduction of different substituents on the quinazoline ring, leading to a variety of derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 3-benzyl-5-methyl-4H-quinazolin-2-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
3-Benzyl-5-methyl-4H-quinazolin-2-amine is compared with other quinazoline derivatives, highlighting its uniqueness:
Similar Compounds: Other quinazoline derivatives, such as 2-methyl-3-phenyl-4H-quinazolin-2-amine and 5-ethyl-3-benzyl-4H-quinazolin-2-amine.
Uniqueness: The presence of the benzyl group at the 3-position and the methyl group at the 5-position distinguishes this compound from others, potentially leading to unique biological activities and therapeutic properties.
特性
分子式 |
C16H17N3 |
|---|---|
分子量 |
251.33 g/mol |
IUPAC名 |
3-benzyl-5-methyl-4H-quinazolin-2-amine |
InChI |
InChI=1S/C16H17N3/c1-12-6-5-9-15-14(12)11-19(16(17)18-15)10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H2,17,18) |
InChIキー |
XNXWETZXHGHNON-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CN(C(=NC2=CC=C1)N)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















